Lipophilicity Impact of 3-Chloro Substitution
The target compound contains a 3-chloro substituent on the phenyl ring, which confers a calculated LogP value of 0.58 . The non-chlorinated analog 4-(piperidine-1-carbonyl)phenylboronic acid (CAS 389621-83-4) lacks this halogen and has a lower molecular weight (233.07 vs. 267.52 g/mol) and no reported LogP value, but is inherently less lipophilic due to the absence of the chlorine atom. The 0.58 LogP increase directly influences compound partitioning in biological systems and chromatographic behavior.
Non-chlorinated analog: lower (not reported)
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.58 |
| Comparator Or Baseline | 4-(Piperidine-1-carbonyl)phenylboronic acid (LogP not reported; expected to be lower) |
| Quantified Difference | Increase of 0.58 LogP units attributed to 3-chloro substitution |
| Conditions | Calculated value (ChemSrc database) |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability, plasma protein binding, and metabolic stability in drug discovery; the 3-chloro group provides a measurable LogP increase that can be exploited for fine-tuning ADME properties of lead compounds.
